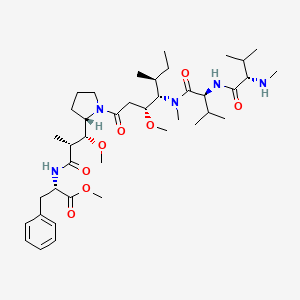
MMAF-OMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モノメチルアウリスタチンFメチルエステルは、天然化合物ドラスタチン10の合成アナログです。これは、特にがん治療の分野における科学研究で使用される強力な細胞毒性剤です。 モノメチルアウリスタチンFメチルエステルは、チューブリン阻害剤として機能し、微小管の動態を阻害し、それによって細胞分裂を阻害します .
科学的研究の応用
Monomethyl auristatin F methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cell division and microtubule dynamics.
Medicine: It is a key component in the development of antibody-drug conjugates for targeted cancer therapy
Industry: It is used in the production of various pharmaceuticals and research chemicals.
作用機序
モノメチルアウリスタチンFメチルエステルは、微小管形成に不可欠なチューブリン重合を阻害することによって作用します。この阻害は、紡錘体を破壊し、細胞周期の停止とアポトーシスにつながります。 この化合物は、チューブリンに結合して重合を防ぐことによりがん細胞を標的にし、それによって細胞分裂を阻害します .
生化学分析
Biochemical Properties
MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis
Temporal Effects in Laboratory Settings
This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .
Metabolic Pathways
It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .
準備方法
モノメチルアウリスタチンFメチルエステルは、さまざまな経路で合成することができます。 一般的な方法の1つは、トリマーとBoc保護バリンをカップリングし、必要に応じてエステル加水分解とN脱保護を行う方法です . 別の方法は、貴金属や高価なキラル触媒を使用する必要のないモノメチルアウリスタチンFのキラル異性体を調製する方法です . 工業的生産方法は、収率とコスト効率を最適化することに重点を置いており、大規模な用途に適したプロセスとなっています .
化学反応の分析
モノメチルアウリスタチンFメチルエステルは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、制御された条件下で一般的な酸化剤を使用して行うことができます。
還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 置換反応は、適切な条件下でさまざまな求核剤と求電子剤を使用して実行できます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
モノメチルアウリスタチンFメチルエステルは、幅広い科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞分裂と微小管の動態を研究するためのツールとして役立ちます。
類似化合物との比較
モノメチルアウリスタチンFメチルエステルは、モノメチルアウリスタチンEなどの他のアウリスタチン誘導体に似ています。 両方の化合物はチューブリン阻害剤として機能しますが、モノメチルアウリスタチンFメチルエステルは、C末端にフェニルアラニン部分を有しており、これは膜不透過性に寄与しています . これにより、モノメチルアウリスタチンEと比較して、遊離毒素としては毒性が低くなりますが、抗体薬物複合体での使用に適しています .
類似の化合物には以下が含まれます。
- モノメチルアウリスタチンE
- ドラスタチン10
- ビンクリスチン
- パクリタキセル
モノメチルアウリスタチンFメチルエステルは、そのユニークな構造と、標的がん治療における特定の用途によって際立っています .
特性
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLBJXFSHALRZ-FUVGGWJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)


![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)






![4-Cyclobutyl-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2451815.png)

